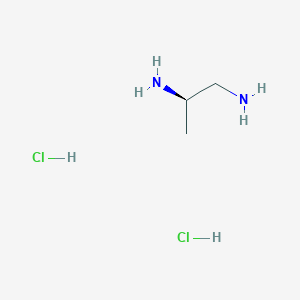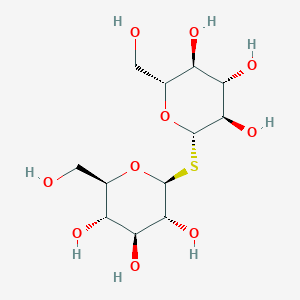
2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- is a chemical compound used in scientific research for its unique properties. This compound is also known as DMXB-A, and it has a molecular formula of C19H23ClN2. It is an agonist of the α7 nicotinic acetylcholine receptor, which is a protein found in the brain that plays a role in cognitive function.
Wirkmechanismus
The mechanism of action of 2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- involves the activation of the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that allows the flow of ions into the cell when activated. The activation of this receptor leads to an increase in the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which play a role in cognitive function.
Biochemical and Physiological Effects
2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- has been shown to have biochemical and physiological effects. It has been shown to enhance cognitive function, memory, and learning in animal models. It has also been shown to have neuroprotective effects and to reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- in lab experiments include its unique properties and its ability to activate the α7 nicotinic acetylcholine receptor. This compound can be used to study the effects of α7 nicotinic acetylcholine receptor activation on cognitive function, memory, and learning. However, the limitations of using this compound include its complex synthesis method and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the use of 2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- in scientific research. One direction is to study the effects of this compound on cognitive function, memory, and learning in humans. Another direction is to investigate the potential therapeutic uses of this compound for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to determine the safety and toxicity of this compound.
Conclusion
In conclusion, 2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- is a chemical compound used in scientific research for its unique properties. It is an agonist of the α7 nicotinic acetylcholine receptor, which is a protein found in the brain that plays a role in cognitive function. The synthesis method of this compound is complex, and it has been shown to have biochemical and physiological effects. The advantages of using this compound in lab experiments include its ability to activate the α7 nicotinic acetylcholine receptor, but its limitations include its potential toxicity. There are several future directions for the use of this compound in scientific research, including investigating its potential therapeutic uses for the treatment of cognitive disorders.
Synthesemethoden
The synthesis method of 2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- involves the reaction of 2-Picoline with p-chlorobenzaldehyde and 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. The synthesis method is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- has been used in scientific research for its unique properties. It is an agonist of the α7 nicotinic acetylcholine receptor, which is a protein found in the brain that plays a role in cognitive function. This compound has been used to study the effects of α7 nicotinic acetylcholine receptor activation on cognitive function, memory, and learning.
Eigenschaften
CAS-Nummer |
101581-59-3 |
|---|---|
Produktname |
2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- |
Molekularformel |
C17H21ClN2 |
Molekulargewicht |
288.8 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-N,N-dimethyl-3-(2-methylpyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C17H21ClN2/c1-13-12-15(8-10-19-13)17(9-11-20(2)3)14-4-6-16(18)7-5-14/h4-8,10,12,17H,9,11H2,1-3H3 |
InChI-Schlüssel |
ZBRZDJXYJZAQGO-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=C1)C(CCN(C)C)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1=NC=CC(=C1)C(CCN(C)C)C2=CC=C(C=C2)Cl |
Synonyme |
2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)



![(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one](/img/structure/B33634.png)

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)


![Isopropanol, [2-14C]](/img/structure/B33646.png)